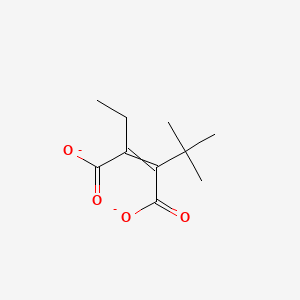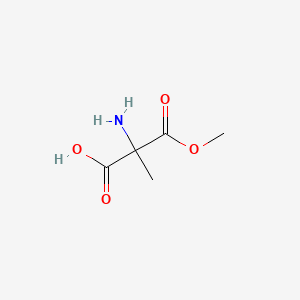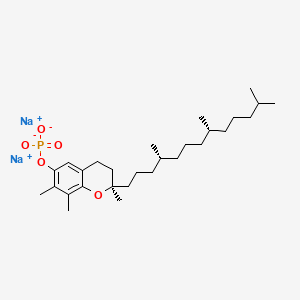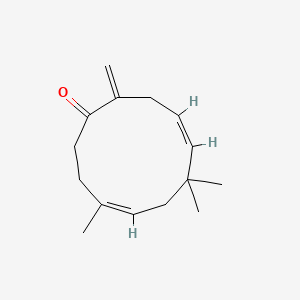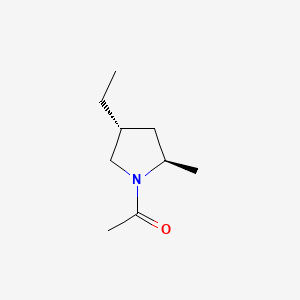
4-Hepten-2-one, 6-methyl-, (Z)- (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hepten-2-one, 6-methyl-, (Z)- (9CI) is an organic compound with the molecular formula C8H14O. It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) within its structure. The compound is also known as (Z)-6-methylhept-4-en-2-one. It is used in various chemical reactions and has applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
4-Hepten-2-one, 6-methyl-, (Z)- (9CI) can be synthesized through several methods. One common method involves the aldol condensation of 6-methyl-5-heptenal with acetone in the presence of a base such as sodium hydroxide. The reaction is typically carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 4-Hepten-2-one, 6-methyl-, (Z)- (9CI) may involve the catalytic hydrogenation of 6-methyl-5-heptenal followed by oxidation. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
4-Hepten-2-one, 6-methyl-, (Z)- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: 6-methylheptanoic acid.
Reduction: 6-methylhept-4-en-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Hepten-2-one, 6-methyl-, (Z)- (9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用机制
The mechanism of action of 4-Hepten-2-one, 6-methyl-, (Z)- (9CI) involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with enzymes and other proteins, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
相似化合物的比较
Similar Compounds
4-Hepten-2-one, 6-methyl-, (E)- (9CI): The (E)-isomer of the compound, differing in the configuration around the double bond.
6-Methylhept-5-en-2-one: A similar compound with a different position of the double bond.
6-Methylheptan-2-one: A saturated analog of the compound without the double bond.
Uniqueness
4-Hepten-2-one, 6-methyl-, (Z)- (9CI) is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to different physical and chemical properties compared to its (E)-isomer and other similar compounds.
属性
CAS 编号 |
104728-06-5 |
|---|---|
分子式 |
C8H14O |
分子量 |
126.20 g/mol |
IUPAC 名称 |
(Z)-6-methylhept-4-en-2-one |
InChI |
InChI=1S/C8H14O/c1-7(2)5-4-6-8(3)9/h4-5,7H,6H2,1-3H3/b5-4- |
InChI 键 |
UURQIFMXMISCGV-PLNGDYQASA-N |
SMILES |
CC(C)C=CCC(=O)C |
手性 SMILES |
CC(C)/C=C\CC(=O)C |
规范 SMILES |
CC(C)C=CCC(=O)C |
同义词 |
4-Hepten-2-one, 6-methyl-, (Z)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



